2-[3,5-Bis(trifluoromethyl)phenyl]azetidine
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Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]azetidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with azetidinone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.
Substitution: Electrophiles or nucleophiles; in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl groups enhances its lipophilicity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)benzylamine: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Employed in the preparation of arylaminothiocarbonylpyridinium salts.
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]azetidine is unique due to its azetidine ring structure combined with the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H9F6N |
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Molecular Weight |
269.19 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C11H9F6N/c12-10(13,14)7-3-6(9-1-2-18-9)4-8(5-7)11(15,16)17/h3-5,9,18H,1-2H2 |
InChI Key |
CJYXEHGGORAFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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